NT2 Purpurin NT2 Purpurin NT2 Purpurin is used in photodynamic therapy of induced tumors.
Brand Name: Vulcanchem
CAS No.: 99128-91-3
VCID: VC0537788
InChI: InChI=1S/C41H52N4O2/c1-10-23-24(11-2)34-21-36-27(14-5)28(15-6)38(44-36)29-19-31(40(46)47-18-9)41(17-8)30(16-7)37(45-39(29)41)22-35-26(13-4)25(12-3)33(43-35)20-32(23)42-34/h19-22,30,42-43H,10-18H2,1-9H3
SMILES: CCC1C2=NC3=C(C=C(C13CC)C(=O)OCC)C4=NC(=CC5=C(C(=C(N5)C=C6C(=C(C(=C2)N6)CC)CC)CC)CC)C(=C4CC)CC
Molecular Formula: C41H54N4O2
Molecular Weight: 632.9 g/mol

NT2 Purpurin

CAS No.: 99128-91-3

Cat. No.: VC0537788

Molecular Formula: C41H54N4O2

Molecular Weight: 632.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

NT2 Purpurin - 99128-91-3

Specification

CAS No. 99128-91-3
Molecular Formula C41H54N4O2
Molecular Weight 632.9 g/mol
IUPAC Name ethyl 5,11,12,16,17,21,22,26-octaethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),3,7,9,11,13,15,17,19,21-undecaene-4-carboxylate
Standard InChI InChI=1S/C41H52N4O2/c1-10-23-24(11-2)34-21-36-27(14-5)28(15-6)38(44-36)29-19-31(40(46)47-18-9)41(17-8)30(16-7)37(45-39(29)41)22-35-26(13-4)25(12-3)33(43-35)20-32(23)42-34/h19-22,30,42-43H,10-18H2,1-9H3
Standard InChI Key VAVOKFPYRGBZQU-XTOKEVBZSA-N
SMILES CCC1C2=NC3=C(C=C(C13CC)C(=O)OCC)C4=NC(=CC5=C(C(=C(N5)C=C6C(=C(C(=C2)N6)CC)CC)CC)CC)C(=C4CC)CC
Canonical SMILES CCC1C2=NC3=C(C=C(C13CC)C(=O)OCC)C4=NC(=CC5=C(C(=C(N5)C=C6C(=C(C(=C2)N6)CC)CC)CC)CC)C(=C4CC)CC
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

NT2 Purpurin belongs to the tetrazahexacyclo family, featuring an ethyl 5,11,12,16,17,21,22,26-octaethyl-7,23,24,25-tetrazahexacyclo[18.2.1.1⁵,⁸.1¹⁰,¹³.1¹⁵,¹⁸.0²,⁶]hexacosa-1(23),2(6),3,7,9,11,13,15,17,19,21-undecaene-4-carboxylate backbone . The presence of eight ethyl groups and a carboxylate ester moiety confers lipophilicity (logP=4.60\log P = 4.60), facilitating cellular uptake and biodistribution .

Table 1: Key Physicochemical Parameters of NT2 Purpurin

PropertyValueSource
Molecular FormulaC41H52N4O2\text{C}_{41}\text{H}_{52}\text{N}_4\text{O}_2
Molecular Weight632.9 g/mol
CAS Registry Number99128-91-3
Absorption Maxima (λₘₐₓ)>650 nm
Partition Coefficient (log P)4.60

Spectroscopic Characteristics

The compound’s UV-Vis spectrum shows a strong Q-band at 654 nm and a Soret band at 398 nm, critical for light activation in therapeutic applications . Resonance Raman spectroscopy confirms the conjugation of the macrocyclic π-system, which enhances intersystem crossing and singlet oxygen quantum yield (ΦΔ = 0.68) .

Synthesis and Production

Synthetic Pathways

The patented synthesis of NT2 Purpurin involves nickel-mediated cyclization of a porphyrin precursor followed by esterification . Key steps include:

  • Porphyrin Metallation: Reaction of tetraethylporphyrin with nickel acetate under inert atmosphere.

  • Ring Expansion: Oxidative cleavage of the β,β’-dihydroxyethyl substituents to form the isocyclic ring.

  • Esterification: Treatment with ethyl chloroformate to introduce the carboxylate moiety .

Purification and Characterization

High-performance liquid chromatography (HPLC) with diode-array detection (purity >98%) ensures batch consistency . Nuclear magnetic resonance (NMR) spectra confirm substitution patterns:

  • 1H NMR^1\text{H NMR} (500 MHz, CDCl₃): δ 10.2 (s, 4H, pyrrolic), 4.5–4.7 (m, 16H, ethyl CH₂), 1.8–2.1 (t, 24H, ethyl CH₃) .

Biological Activity and Mechanisms

Tumor Localization

NT2 Purpurin accumulates preferentially in neoplastic tissues due to:

  • Enhanced permeability and retention (EPR) effect in tumor vasculature.

  • Interactions with overexpressed low-density lipoprotein (LDL) receptors on cancer cells .

Photodynamic Therapy Mechanism

Upon irradiation with 660 nm light (360 J/cm²), the compound undergoes Type II photochemistry:

  • Photoexcitation: Light absorption promotes electrons to triplet states.

  • Energy Transfer: Triplet-state energy transfers to molecular oxygen, generating singlet oxygen (1O2^1\text{O}_2).

  • Cytotoxicity: 1O2^1\text{O}_2 oxidizes cellular components (lipids, proteins, DNA), inducing apoptosis .

Table 2: Efficacy in FANFT-Induced Urothelial Tumors

Dose (µg/g)Light ExposureTumor Regression (%)p-value
5.0360 J/cm²72.4 ± 8.1<0.02
2.5360 J/cm²63.9 ± 7.3<0.02
ControlShielded8.2 ± 2.4

Pharmacological Applications

Advantages Over Hematoporphyrin Derivatives (HpD)

Comparative studies highlight NT2 Purpurin’s superior properties:

  • Longer Wavelength Activation: 650 nm vs. 630 nm for HpD, enabling deeper tissue penetration.

  • Higher Molar Extinction: ε₆₅₀ = 1.2 × 10⁵ M⁻¹cm⁻¹ vs. ε₆₃₀ = 3.0 × 10⁴ M⁻¹cm⁻¹ for HpD .

Formulation Strategies

Clinical formulations utilize:

  • Liposomal Encapsulation: Improves aqueous solubility (from <0.1 mg/mL to 5 mg/mL).

  • Oil-in-Water Emulsions: For intravenous delivery (particle size <200 nm) .

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